molecular formula C10H9NS B1660306 Cinnamyl thiocyanic acid CAS No. 74394-96-0

Cinnamyl thiocyanic acid

Cat. No.: B1660306
CAS No.: 74394-96-0
M. Wt: 175.25 g/mol
InChI Key: QPISXGBJSKHGGC-QPJJXVBHSA-N
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Description

Thiocyanic acid (HSCN) is a sulfur-containing compound characterized by the functional group -S-C≡N. It exists in equilibrium with its tautomer, isothiocyanic acid (HNCS), and forms salts (thiocyanates) and esters (R-S-C≡N) with diverse applications in organic synthesis, agrochemicals, and pharmaceuticals . Esters of thiocyanic acid are notable for their reactivity, particularly in nucleophilic substitution reactions and as precursors to isothiocyanates, which exhibit biological activity .

Cinnamyl thiocyanic acid (hypothetical structure: C₉H₇NS) is an aryl thiocyanate ester where the thiocyanate group (-SCN) is attached to a cinnamyl moiety (C₆H₅-CH₂-CH₂- or C₆H₅-CH=CH-). While direct data on this compound are absent in the provided evidence, its properties and applications can be inferred from structurally similar thiocyanates.

Comparison with Similar Compounds

Comparison with Similar Thiocyanic Acid Esters

Molecular Structure and Physical Properties

A comparison of key thiocyanate esters is provided below:

Compound Name CAS RN Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
Phenyl thiocyanate 5285-87-0 C₇H₅NS 135.19 Not reported Phenyl (-C₆H₅)
4-Amino-2-fluorophenyl ester 14512-86-8 C₇H₅FN₂S 168.19 41–43 -NH₂, -F on phenyl
2-Methylpropyl thiocyanate 591-84-4 C₅H₉NS 115.20 Not reported Branched alkyl (isobutyl)
Cinnamyl thiocyanic acid Hypothetical C₉H₇NS ~161.22* Inferred lower Cinnamyl (aromatic + allyl)

Notes:

  • This compound is expected to have a higher molecular weight than phenyl thiocyanate due to the additional allyl group.
  • The presence of an aromatic ring and conjugated double bond in the cinnamyl group may reduce crystallinity, leading to a lower melting point compared to 4-amino-2-fluorophenyl thiocyanate (41–43°C) .

Reactivity and Chemical Behavior

  • Phenyl thiocyanate undergoes nucleophilic substitution reactions, forming phenyl isothiocyanate (C₆H₅-N=C=S), a precursor to thioureas .
  • 4-Amino-2-fluorophenyl thiocyanate benefits from electron-withdrawing (-F) and donating (-NH₂) groups, enhancing its reactivity in electrophilic aromatic substitution .

Data Tables

Table 1: Physicochemical Properties of Select Thiocyanates

Property Phenyl Thiocyanate 4-Amino-2-fluorophenyl ester This compound*
Molecular Weight (g/mol) 135.19 168.19 ~161.22
Melting Point (°C) Not reported 41–43 Inferred <40
Solubility Low in water Moderate in polar solvents Likely hydrophobic

Properties

CAS No.

74394-96-0

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

[(E)-3-phenylprop-2-enyl] thiocyanate

InChI

InChI=1S/C10H9NS/c11-9-12-8-4-7-10-5-2-1-3-6-10/h1-7H,8H2/b7-4+

InChI Key

QPISXGBJSKHGGC-QPJJXVBHSA-N

SMILES

C1=CC=C(C=C1)C=CCSC#N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC#N

Canonical SMILES

C1=CC=C(C=C1)C=CCSC#N

Key on ui other cas no.

74394-96-0

Origin of Product

United States

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